molecular formula C17H17ClN4O3S B2799050 7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797190-22-7

7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Cat. No.: B2799050
CAS No.: 1797190-22-7
M. Wt: 392.86
InChI Key: YHBIEHMZTFYNBN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. This core is substituted with a 5-chloro-2-methoxyphenylsulfonyl group and a methyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using techniques such as catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The 5-chloro-2-methoxyphenylsulfonyl group, for example, contains a sulfonyl group attached to a chloromethoxyphenyl ring .

Scientific Research Applications

Antagonistic Activity on Serotonin Receptors

Research by Ivachtchenko et al. (2013) on related pyrazolo[1,5-a]pyrimidine derivatives has revealed their significant activity as antagonists of serotonin 5-HT6 receptors. The study showed that modifications in the substituents could lead to compounds with picomolar level activity, indicating their potential for developing new therapeutic agents targeting 5-HT6 receptors for neurological disorders (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013).

Antifungal Activity

A study by Hanafy (2011) on pyrido[2,3-d]pyrimidine derivatives showcased their synthesis and demonstrated significant antifungal activities for some of the synthesized compounds. This suggests the utility of these derivatives in developing antifungal pharmaceuticals (Hanafy, 2011).

Biological Activity of Benzodiazepine Derivatives

Kumar and Joshi (2009) explored the sulphonation of related compounds, leading to the synthesis of biologically active 3H-1,5-benzodiazepines. These compounds were found to possess antimicrobial, antifungal, and anthelmintic activities, highlighting their potential in medical applications for treating various infections and infestations (Kumar & Joshi, 2009).

Properties

IUPAC Name

11-(5-chloro-2-methoxyphenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3S/c1-11-7-17-19-9-12-10-21(6-5-14(12)22(17)20-11)26(23,24)16-8-13(18)3-4-15(16)25-2/h3-4,7-9H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBIEHMZTFYNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)OC)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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